molecular formula C7H12 B075776 4-Methyl-1,4-hexadiene CAS No. 1116-90-1

4-Methyl-1,4-hexadiene

Cat. No.: B075776
CAS No.: 1116-90-1
M. Wt: 96.17 g/mol
InChI Key: JBVMSEMQJGGOFR-FNORWQNLSA-N
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Description

4-Methyl-1,4-hexadiene (CAS 1116-90-1) is an aliphatic, unsaturated hydrocarbon with the molecular formula C7H12. This non-conjugated diene serves as a valuable building block in materials science research, particularly in the development of specialized polymers. Research Applications and Value: A key area of application is in copolymerization reactions, especially as a comonomer with olefins like ethylene and propylene using Ziegler-Natta or metallocene catalysts . Its incorporation can influence polymer properties; for instance, copolymers with dienes like this compound can be subsequently cross-linked through exposure to ionizing radiation, enhancing material stability and heat resistance . Research indicates that specific isomers, such as 5-methyl-1,4-hexadiene, show higher reactivity in zirconocene-catalyzed copolymerizations with ethylene compared to the 4-methyl isomer . This makes this compound a compound of interest for studying structure-reactivity relationships in catalytic polymerization processes and for creating polyolefins with tailored architectures. Physical Properties: The compound has a molecular weight of 96.17 g/mol . Calculated properties include a boiling point of approximately 360.3 K (87.1 °C) and a melting point of 147.9 K (-125.3 °C) . Handling and Safety: Please note that this compound is classified as a neurotoxin and exposure may lead to acute solvent syndrome . Researchers should consult the relevant Safety Data Sheet (SDS) and adhere to all laboratory safety protocols. This product is strictly for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1116-90-1

Molecular Formula

C7H12

Molecular Weight

96.17 g/mol

IUPAC Name

(4E)-4-methylhexa-1,4-diene

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h4-5H,1,6H2,2-3H3/b7-5+

InChI Key

JBVMSEMQJGGOFR-FNORWQNLSA-N

SMILES

CC=C(C)CC=C

Isomeric SMILES

C/C=C(\C)/CC=C

Canonical SMILES

CC=C(C)CC=C

Origin of Product

United States

Synthesis of 4 Methyl 1,4 Hexadiene

The synthesis of 4-Methyl-1,4-hexadiene can be achieved through various organic reactions. One documented method involves the reaction of appropriate Grignard reagents with vinyl halides. ontosight.ai Another approach is the utilization of transition metal catalysts in cross-coupling reactions. ontosight.ai The specific choice of synthetic route can be influenced by factors such as desired isomer purity, yield, and economic viability.

Catalysis in 4 Methyl 1,4 Hexadiene Transformations

Homogeneous Catalysis for Diene Functionalization

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, offers a powerful tool for the functionalization of dienes like 4-Methyl-1,4-hexadiene. A notable example is the use of a five-coordinate iridium hydrido complex, [IrH(OTf)(PSiP)], which catalytically converts 2-butyne (B1218202) into a mixture of products, including (E)-4-methyl-3-methylene-1,4-hexadiene. nih.govnih.govacs.org This transformation highlights the potential for creating complex branched diene structures from simpler starting materials. acs.org The generation of (E)-4-methyl-3-methylene-1,4-hexadiene is particularly significant as current methods for producing such dendralene structures often rely on less atom-economical cross-coupling reactions. acs.org

The effectiveness of homogeneous catalysts is further demonstrated in the copolymerization of ethylene (B1197577) and 1,4-hexadiene (B1233536), where metallocene catalysts like Cp2ZrCl2 and Et(Ind)2ZrCl2 with methylaluminoxane (B55162) (MAO) show significantly higher efficiency in incorporating the diene monomer into the polyethylene (B3416737) structure compared to heterogeneous catalysts. datapdf.com

Mechanistic Studies of Catalyst Systems

Understanding the intricate mechanisms of catalytic cycles is crucial for optimizing reactions and designing more efficient catalysts. For the transformations involving this compound, detailed mechanistic studies have shed light on several key aspects of the catalytic process.

In the iridium-pincer catalyzed transformation of 2-butyne, density functional theory (DFT) calculations have revealed competing mechanisms for C-H bond elaboration. nih.govnih.gov These mechanisms involve either the classical movement of hydrogen atoms as hydrides or as protons transported by the triflate anion. nih.govnih.gov This proton shuttling role of the triflate is a key discovery, as it was previously thought to be limited to more basic anions. nih.govacs.org This mechanism is facilitated by the coordination environment provided by the Ir(PSiP) complex. acs.org

The triflate anion (OTf⁻) plays a multifaceted role in the catalytic cycle. It is not merely a counterion but actively participates in the reaction. The deprotonation of methyl groups by the triflate anion is a critical step that enables the release of the highly coordinating diene products from stable allyl intermediates, thereby allowing the catalytic cycle to proceed. nih.govnih.govacs.orgresearchgate.netacs.org This role is particularly pronounced in nonpolar solvents where charge separation is unfavorable. nih.govacs.org The coordination of the triflate to the iridium center can also prevent excessive unsaturation at the metal. acs.org

During the catalytic transformation of 2-butyne, several catalyst resting states and reaction intermediates have been observed and characterized using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govacs.org These include complexes where the pincer ligand has been disassembled into PSi and PC chelates, as well as species that coordinate allyl or carbene fragments. nih.govnih.govacs.org

For instance, the reaction between the iridium catalyst and 2-butyne in dichloromethane (B109758) leads to the formation of an isolable cationic complex, Ir(η³-CH₂CHCHMe){κP,P,Si-SiMe(C₆H₄-2-PiPr₂)₂}. nih.gov In benzene, a different isomeric complex is formed, which includes a coordinated triflate anion. acs.org Another key intermediate observed is a butadienyl ligand in a κC,η³ carbene-allyl coordination mode. acs.org The identification of these species provides valuable insights into the step-by-step process of the catalytic reaction.

Interactive Table: Observed Catalyst Intermediates and Resting States

Intermediate/Resting State Description Solvent Observation Method
Ir(η³-CH₂CHCHMe){κP,P,Si-SiMe(C₆H₄-2-PiPr₂)₂} Cationic complex Dichloromethane Isolation, NMR
[Ir{κO-O₃S(CF₃)}{κP,Si-SiMe(Z-CMe=CHMe)(C₆H₄-2-PiPr₂)}(κC,P-C₆H₄-2-PiPr₂)] Isomeric complex with coordinated triflate Benzene NMR
Species with disassembled pincer ligands Complexes with PSi and PC chelate fragments - NMR
Species with allyl or carbene fragments Intermediates en route to products - NMR
Ir{κC,η³-CMeCMeCMeCHMe}{κP,P,Si-SiMe(C₆H₄-2-PiPr₂)₂} Complex with a butadienyl ligand in a κC,η³ carbene-allyl coordination mode - NMR
Ir{κO,P-OSiMe(OH)(C₆H₄-2-PiPr₂)}(κC,P-C₆H₄-2-PiPr₂)(OH₂)₂ Complex with pincer ligand split into PC and PO chelate fragments - X-ray Diffraction, NMR

Influence of Catalyst Structure and Ligand Design on Reactivity and Selectivity

The structure of the catalyst and the design of its ligands have a profound impact on the reactivity and selectivity of the catalytic process. The use of pincer ligands, which bind to the metal center through three points, provides stability and control over the catalytic environment. The choice of the ligand can influence the electronic and steric properties of the catalyst, thereby directing the reaction towards the desired products. researchgate.net

For example, the bite angle of diphosphine ligands can significantly affect the outcome of catalytic reactions. cmu.edu While extensive systematic studies on the bite angle effect for all reactions are not available, its importance has been noted in several catalytic systems. cmu.edu The nature of the substituents on the ligand can also play a crucial role. researchgate.net In the context of the Ir(PSiP) catalyst, the flexibility of the PSiP ligand is crucial for assisting in proton shifts during the catalytic cycle. acs.org The precursor [IrHCl(PSiP)], a triflate analogue, was found to be much slower and only produced 1,3-butadiene, not the dimerization products, underscoring the critical role of the triflate. acs.org

Polymerization and Copolymerization Studies of 4 Methyl 1,4 Hexadiene

Homopolymerization Mechanisms

The homopolymerization of 4-methyl-1,4-hexadiene is a key area of research, focusing on the formation of the polymer backbone and the stereochemical arrangement of the monomer units.

The stereochemistry of the polymer chain, particularly the arrangement of the pendant groups, is a critical factor influencing its physical properties. An isotactic polymer is characterized by having all chiral carbons in the polymer chain with the same configuration. libretexts.org Ziegler-Natta catalysts are well-known for their ability to produce highly stereoregular polymers, including isotactic structures. mdpi.comnih.gov For instance, the polymerization of 5-methyl-1,4-hexadiene (B13766366) using a δ-TiCl₃-based catalyst can yield an isotactic polymer. acs.org The resulting isotactic structure often leads to a helical conformation of the polymer chain, as observed in isotactic polypropylene (B1209903) and poly(5-methyl-1-hexene). acs.org This stereoregularity is a key determinant of the polymer's crystallinity and mechanical properties.

Copolymerization with Other Monomers

Copolymerization of this compound with other monomers, such as ethylene (B1197577) and α-olefins, allows for the synthesis of elastomers with a broad range of properties.

This compound can be copolymerized with ethylene and other α-olefins to produce terpolymers. rsc.org These copolymers often exhibit elastomeric properties. For instance, it has been used as a non-conjugated diene in the production of ethylene/α-olefin/nonconjugated polyene elastomers. The reactivity of this compound in these copolymerizations can be influenced by the catalyst system used. While some studies have shown its incorporation into copolymers, others have found it to be relatively inactive in certain metallocene-catalyzed copolymerizations with ethylene, in contrast to its isomer, 5-methyl-1,4-hexadiene. koreascience.krresearchgate.net The incorporation of α-olefins can be controlled to tailor the final properties of the copolymer. rsc.org

The copolymerization of 4-methyl-1-pentene (B8377) with 1,5-hexadiene (B165246), catalyzed by a post-metallocene hafnium-based system, results in the formation of copolymers containing methylene-1,3-cyclopentane (MCP) units. acs.org These cyclic units are formed through the cyclization of 1,5-hexadiene during the polymerization process. acs.org The presence of these rigid cyclic structures within the polymer chain significantly alters the material's properties. researchgate.net

The incorporation of methylene-1,3-cyclopentane (MCP) cyclic co-units into isotactic poly(4-methyl-1-pentene) chains has a notable impact on the copolymer's characteristics. acs.orgconsensus.app These cyclic units enhance the flexibility and deformability of the resulting copolymer while maintaining high mechanical resistance and transparency. acs.orgconsensus.app Research has shown that iP4MPHD copolymers with up to 11 mol % of 1,5-hexadiene crystallize in the stable form I of isotactic poly(4-methyl-1-pentene) from the melt, exhibiting high melting temperatures. acs.org However, at higher concentrations of 1,5-hexadiene (e.g., 17.6 mol %), the resulting copolymer is amorphous. acs.orgacs.org The presence of MCP units also allows for a controlled glass transition temperature. acs.org

Spectroscopic Characterization and Computational Analysis

Advanced Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 4-Methyl-1,4-hexadiene, both ¹H-NMR and ¹³C-NMR provide distinct signals corresponding to the chemically non-equivalent protons and carbon atoms in the molecule.

¹H-NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show signals in characteristic regions for vinylic, allylic, and alkyl protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Vinylic Protons: The protons on the C1 and C2 carbons (the terminal double bond) and the proton on the C5 carbon (the internal double bond) will appear in the downfield region, typically between 4.9 and 5.8 ppm. The terminal vinylic protons often exhibit complex splitting patterns due to geminal, cis, and trans couplings.

Allylic Protons: The two protons on C3 are allylic to both double bonds and are expected to resonate in the range of 2.7-2.8 ppm.

Alkyl Protons: The methyl group attached to C4 and the methyl group at C6 will produce signals in the upfield region, typically between 1.6 and 1.7 ppm.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of different carbon environments. This compound has seven carbon atoms, and due to its asymmetry, seven distinct signals are expected.

Vinylic Carbons: The sp²-hybridized carbons of the two double bonds (C1, C2, C4, and C5) are expected to appear in the downfield region of the spectrum, generally between 110 and 145 ppm.

Aliphatic Carbons: The sp³-hybridized carbons (C3, C6, and the methyl group on C4) will resonate in the upfield region, typically between 10 and 40 ppm.

The following tables provide predicted chemical shift values based on empirical data for similar olefinic structures.

Predicted ¹H-NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H1 (CH₂=) ~4.9-5.1 dd
H2 (-CH=) ~5.7-5.9 m
H3 (-CH₂-) ~2.7-2.8 d
H5 (=CH-) ~5.1-5.3 q
H6 (-CH₃) ~1.6-1.7 d

Predicted ¹³C-NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH₂=) ~114-116
C2 (-CH=) ~137-139
C3 (-CH₂-) ~38-40
C4 (=C(CH₃)-) ~133-135
C5 (=CH-) ~123-125
C6 (-CH₃) ~12-14

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is characterized by absorptions corresponding to its alkene and alkane moieties.

Key diagnostic peaks include:

C-H Stretching: Vibrations for sp²-hybridized C-H bonds (vinylic) appear above 3000 cm⁻¹, typically in the 3010-3095 cm⁻¹ region. The sp³-hybridized C-H bonds (alkyl) show stretching absorptions just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range.

C=C Stretching: The carbon-carbon double bond stretches give rise to absorptions in the 1640-1680 cm⁻¹ region. Due to the presence of two different double bonds (a terminal monosubstituted and an internal trisubstituted), two distinct, though potentially overlapping, peaks may be observed.

C-H Bending: Out-of-plane (oop) bending vibrations for the terminal =CH₂ group are typically strong and appear in the 910-990 cm⁻¹ region. The =C-H bend for the trisubstituted internal double bond is expected in the 800-840 cm⁻¹ range.

Predicted IR Absorption Frequencies for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
=C-H Stretch Vinylic 3080-3095 Medium
C-H Stretch Aliphatic 2850-2960 Strong
C=C Stretch Alkene 1640-1675 Medium-Weak
C-H Bend (oop) Terminal Alkene 910-990 Strong

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₇H₁₂, molecular weight: 96.17 g/mol ), the mass spectrum under electron ionization (EI) would show a molecular ion peak (M⁺) at m/z 96.

The fragmentation pattern is dictated by the formation of stable carbocations. Key fragmentation pathways for dienes include allylic cleavage and rearrangements.

Molecular Ion (M⁺): A peak at m/z = 96 corresponding to the intact molecule minus one electron.

Allylic Cleavage: The bond beta to a double bond is prone to cleavage. Loss of a methyl radical (•CH₃, 15 Da) from the C6 position would lead to a stable allylic carbocation at m/z = 81. This is often a prominent peak.

Other Fragmentations: Loss of an ethyl radical (•C₂H₅, 29 Da) can lead to a fragment at m/z = 67. Further fragmentation can produce a series of smaller ions, with clusters of peaks corresponding to C₄, C₃, and C₂ fragments. libretexts.orglibretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Fragmentation Pathway
96 [C₇H₁₂]⁺ Molecular Ion
81 [C₆H₉]⁺ Loss of •CH₃ (allylic cleavage)
67 [C₅H₇]⁺ Loss of •C₂H₅
55 [C₄H₇]⁺ Further fragmentation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. This technique is particularly sensitive to the presence of conjugated π-systems.

In conjugated dienes, the overlap of p-orbitals leads to a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This allows for the absorption of light at longer wavelengths, typically in the 200-400 nm range.

This compound is an example of a non-conjugated or isolated diene, as its two double bonds are separated by a methylene (B1212753) (-CH₂-) group. This interruption prevents the electronic interaction between the π-systems. Consequently, its UV-Vis spectrum is expected to resemble that of a simple alkene, with π → π* transitions occurring at wavelengths below 200 nm. It will not exhibit the characteristic strong absorption in the 200-400 nm region that is the hallmark of conjugated systems. This lack of absorption serves as clear evidence for the absence of conjugation in the molecule.

Isotope Effect Studies in Mechanistic Elucidation (e.g., H/D Isotope Effects)

Kinetic Isotope Effect (KIE) studies, particularly the substitution of hydrogen (H) with its heavier isotope deuterium (B1214612) (D), are a valuable tool for investigating reaction mechanisms. wikipedia.orgprinceton.edu A KIE is observed when the rate of a reaction changes upon isotopic substitution and is quantified as the ratio of the rate constants (kH/kD).

The C-D bond is stronger and has a lower zero-point vibrational energy than the C-H bond. libretexts.org As a result, reactions where a C-H bond is broken in the rate-determining step typically exhibit a significant "primary" KIE (kH/kD > 1), often in the range of 2-7. libretexts.org

While specific KIE studies on this compound are not prominent in the literature, the principles can be applied to understand its potential reactions:

Hydrogen Abstraction: In a free-radical reaction, the abstraction of a hydrogen atom from the allylic C3 position would be a likely step. A KIE experiment involving deuteration at this position (this compound-3,3-d₂) would show a large primary KIE if this abstraction is the rate-limiting step.

Electrophilic Addition: For electrophilic addition to one of the double bonds, "secondary" KIEs may be observed. If a hydrogen atom is on a carbon that undergoes rehybridization from sp² to sp³ in the transition state, a small inverse KIE (kH/kD < 1) or normal KIE (kH/kD > 1) can be observed, providing insight into the structure of the transition state.

These studies are crucial for distinguishing between different possible reaction pathways and for understanding the nature of transition states at a molecular level.

Computational Chemistry Approaches

Computational chemistry serves as a powerful tool to elucidate the intricate details of chemical reactions involving this compound, providing insights into reaction mechanisms, energetics, and the structures of transient species that are often difficult to characterize experimentally. Theoretical studies complement experimental findings and can guide the design of new synthetic routes and catalysts.

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is instrumental in mapping the potential energy surfaces of chemical reactions, thereby elucidating reaction pathways and mechanisms. While specific DFT studies on the reaction pathways of this compound are not extensively documented in publicly available literature, the principles can be illustrated through studies on analogous diene systems.

DFT calculations are employed to determine the geometries of reactants, products, and transition states. Functionals such as B3LYP, often paired with basis sets like 6-311G++(d,p), are commonly used to calculate thermodynamic and kinetic parameters. For instance, in the study of sigmatropic rearrangements in dienes, DFT can confirm whether a reaction is concerted or proceeds through intermediates.

A key application of DFT is the calculation of activation energies (Ea) and Gibbs free energies of reaction (ΔG), which are crucial for understanding reaction kinetics and spontaneity. The influence of substituents and solvent effects on reaction pathways can also be modeled. For example, studies on similar dienes have shown that donor groups can favor certain mechanisms. Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state connects the intended reactants and products.

Table 1: Theoretical Kinetic and Thermodynamic Data for the-H Shift in a Hexadiene System

ParameterValueMethodNotes
Activation Energy (Ea)133.273 kJ/molDFT/B3LYP/6-311G++(d,p)Calculated for the-H shift in (Z)-hexa-1,3-diene.
Gibbs Free Energy of Reaction (ΔG)-15.301 kJ/mol

Force-Field Calculations for Intermediate Characterization

Force-field calculations, which are based on molecular mechanics, offer a computationally less expensive method to study the structure and conformational landscape of molecules, including reaction intermediates. These methods model a molecule as a collection of atoms held together by springs, and the potential energy is calculated as a sum of terms corresponding to bond stretching, angle bending, torsional angles, and non-bonded interactions.

A crucial aspect of force-field calculations is the accurate parameterization of the potential energy function. For unsaturated systems like this compound, this includes developing parameters that can accurately describe the geometries and rotational barriers around single and double bonds. The treatment of 1-4 interactions (interactions between atoms separated by three bonds) is particularly important for correctly modeling the conformational preferences of flexible molecules and reaction intermediates.

While specific force-field parameters for this compound are not detailed in readily accessible literature, general force fields like MM2, AMBER, CHARMM, and OPLS have been developed and can be applied to such systems. These force fields can be used to perform conformational searches to identify low-energy structures of reaction intermediates, providing insights into their stability and potential reaction pathways. Cross-terms that couple different internal coordinates (e.g., bond-angle) can be included in more advanced force fields (Class II and III) to improve the accuracy of the potential energy surface.

The following table outlines the typical energy contributions considered in a generic force-field calculation, which would be applicable to the characterization of intermediates in reactions of this compound.

Table 2: Typical Energy Terms in a Molecular Mechanics Force Field

Interaction TypeDescriptionTypical Energy Range (kcal/mol)
Bond StretchingEnergy associated with deforming a bond from its equilibrium length.100 - 500 (per Ų)
Angle BendingEnergy required to bend an angle from its equilibrium value.10 - 50 (per deg²)
Torsional (Dihedral) RotationEnergy associated with rotation around a chemical bond.0 - 2.5 (per deg²)
Van der Waals InteractionsNon-bonded interactions (attraction and repulsion) between atoms.~0.5

Theoretical Studies of Reaction Energetics and Transition States

Theoretical studies of reaction energetics and transition states provide fundamental insights into the feasibility and rates of chemical reactions. Transition State Theory (TST) is a cornerstone of these studies, relating the rate of a reaction to the properties of the transition state, which is the highest energy point along the minimum energy reaction path.

Computational methods, particularly quantum mechanical approaches like DFT, are used to locate and characterize transition states. A transition state is identified as a first-order saddle point on the potential energy surface, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. The energy difference between the reactants and the transition state defines the activation energy barrier.

For reactions involving this compound, theoretical studies would focus on identifying the transition state structures for various possible reaction pathways, such as cycloadditions, isomerizations, or polymerization reactions. The calculated activation enthalpies and free energies can then be used to predict the dominant reaction pathway under different conditions. For example, in dimerization reactions of dienes, both concerted and stepwise pathways with different transition states can be computationally explored.

The table below presents a hypothetical comparison of activation parameters for two competing reaction pathways that could involve a substituted hexadiene, illustrating the type of data generated in such theoretical studies.

Table 3: Hypothetical Activation Parameters for Competing Reaction Pathways of a Substituted Hexadiene

Reaction PathwayTransition StateCalculated Activation Enthalpy (ΔH‡) (kcal/mol)Calculated Activation Free Energy (ΔG‡) (kcal/mol)
[4+2] CycloadditionTS120.530.2
Ene ReactionTS225.135.8

Conclusion

Summary of Key Research Findings on 4-Methyl-1,4-hexadiene

Publicly accessible research dedicated specifically to this compound is sparse. While its chemical properties are documented, detailed studies on its polymerization behavior and applications in specific organic reactions are not widely available. It is known as a component in certain complex chemical syntheses, but comprehensive research initiatives detailing its reactivity, the properties of its homopolymers, or its performance as a comonomer in comparison to more common dienes like 1,4-hexadiene (B1233536) or ethylidene norbornene are not prevalent in the scientific literature. The majority of available information pertains to its basic chemical identity and properties rather than extensive application-based research.

Current Challenges and Future Research Directions in Diene Chemistry

Diene chemistry continues to be a vibrant area of research, with ongoing challenges that frame the potential for future investigation into compounds like this compound. A primary challenge lies in achieving precise control over polymer microstructure, including tacticity and the distribution of diene units within a polymer chain. For non-conjugated dienes, selective polymerization of one double bond while leaving the other available for subsequent crosslinking or functionalization is a key objective.

Future research will likely focus on several key areas:

Catalyst Development: The design of novel, highly selective catalysts (both Ziegler-Natta and metallocene-based) that can polymerize less common dienes with high efficiency and stereocontrol.

Sustainable Monomers: Exploring dienes derived from renewable resources to reduce reliance on petrochemical feedstocks.

Functional Polymers: Investigating the incorporation of functionalized dienes to create polymers with tailored properties, such as improved adhesion, compatibility with other materials, or specific chemical reactivity.

Advanced Characterization: Utilizing sophisticated analytical techniques to gain a deeper understanding of the structure-property relationships in diene-containing polymers.

For this compound, future research could involve its synthesis and polymerization to characterize the resulting polymers and evaluate their potential for unique properties conferred by the methyl substitution.

Potential for Advanced Materials and Synthetic Methodologies

The unique structure of this compound suggests potential for creating advanced materials. The methyl group could influence the reactivity of the adjacent double bond and the physical properties of any resulting polymer, potentially leading to materials with different thermal or mechanical properties compared to those made with unsubstituted 1,4-hexadiene.

In synthetic methodologies, non-conjugated dienes are valuable substrates for ring-closing metathesis (RCM) to form cyclic compounds. While specific examples using this compound are not readily found, its structure is amenable to such reactions. Future work could explore its use in RCM to synthesize novel carbocycles and heterocycles, which are important scaffolds in medicinal chemistry and materials science.

Broader Implications for Organic and Polymer Chemistry

The study of less common monomers like this compound has broader implications for the fields of organic and polymer chemistry. It pushes the boundaries of our understanding of catalyst-monomer interactions and the fundamental principles of polymerization. By investigating how a simple structural modification—the addition of a methyl group—affects polymerization kinetics, polymer properties, and reactivity in organic transformations, chemists can develop more robust models for predicting chemical behavior.

Furthermore, a deeper understanding of the chemistry of such niche dienes could lead to the development of new specialty polymers with precisely tuned properties that are not achievable with currently available monomers. This could open doors to new applications in areas requiring materials with specific performance characteristics.

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